CEF1, Influenza Matrix Protein M1 (58-66)

説明

Primary Sequence Analysis of GILGFVFTL Epitope

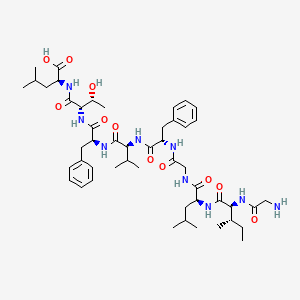

The CEF1 epitope encompasses a linear nonameric peptide sequence GILGFVFTL, corresponding to amino acid positions 58-66 of the influenza A virus matrix protein 1. This peptide exhibits a molecular weight of 966.17 g/mol and possesses the molecular formula C₄₉H₇₅N₉O₁₁. The primary sequence analysis reveals a predominantly hydrophobic character, with six of the nine residues containing nonpolar side chains, which contributes significantly to its binding affinity within major histocompatibility complex class I binding grooves.

The amino acid composition demonstrates strategic positioning of aromatic residues, particularly phenylalanine at positions 5 and 7, which play crucial roles in peptide-major histocompatibility complex stabilization. The glycine residue at position 1 provides conformational flexibility at the amino terminus, while the leucine residues at positions 3 and 9 serve as anchor points for major histocompatibility complex binding pockets. The central valine at position 6 contributes to the overall hydrophobic character and influences the peptide's surface accessibility for T cell receptor recognition.

Sequence conservation analysis across multiple influenza A virus strains indicates that the GILGFVFTL epitope maintains remarkable stability, with this exact sequence being preserved in the majority of circulating viral variants. This conservation pattern underlies the peptide's immunodominant status and its utility as a universal target for cytotoxic T lymphocyte responses in individuals expressing compatible human leukocyte antigen alleles.

Three-Dimensional Conformational Studies via X-Ray Crystallography

Crystallographic investigations have provided detailed structural insights into the three-dimensional organization of the CEF1 peptide within major histocompatibility complex class I binding environments. The peptide adopts distinct conformational states depending on its restriction context, with high-resolution structures solved for multiple human leukocyte antigen complexes.

In the human leukocyte antigen-A*02:01 restriction context, the GILGFVFTL peptide demonstrates a characteristic "plain vanilla" epitope conformation, where the peptide backbone adopts a relatively flat surface within the antigen-binding cleft. The crystallographic data reveals that aromatic residues at positions 5 and 7 are typically buried within the major histocompatibility complex binding groove, while the valine residue at position 6 remains solvent-exposed for potential T cell receptor interactions.

The structural analysis of peptide variants has revealed remarkable conformational plasticity. When natural mutations occur at specific positions, the peptide undergoes significant three-dimensional rearrangements to accommodate the altered side chain properties. For instance, the M1-L3W variant exhibits dramatic backbone reorganization, with the tryptophan substitution at position 3 forcing the phenylalanine residues at positions 5 and 7 into solvent-exposed orientations. These conformational changes transform the originally featureless epitope surface into a more topographically complex structure.

Thermal stability measurements indicate that the peptide-major histocompatibility complex complexes exhibit melting temperatures around 66°C, demonstrating robust thermodynamic stability. The crystallographic B-factor analysis reveals that certain peptide regions, particularly positions 5 and 7, exhibit increased mobility in variant peptides, suggesting dynamic conformational sampling that may influence T cell receptor recognition kinetics.

| Peptide Variant | Melting Temperature (°C) | Structural Features |

|---|---|---|

| Wild-type GILGFVFTL | 65.8 ± 1.2 | Flat, buried aromatic residues |

| M1-F5L variant | 65.6 ± 0.6 | Mobile phenylalanine at position 7 |

| M1-G4E variant | 66.0 ± 0.2 | Solvent-exposed aromatic residues |

| M1-L3W variant | 65.9 ± 0.6 | Dramatic backbone reorganization |

Comparative Structural Analysis Across Human Leukocyte Antigen-A02:01 and Human Leukocyte Antigen-C08:01 Restriction Contexts

The CEF1 epitope demonstrates remarkable cross-restriction capability, binding both human leukocyte antigen-A02:01 and human leukocyte antigen-C08:01 molecules with comparable affinity and stability. Comparative crystallographic analysis reveals that the GILGFVFTL peptide adopts nearly identical conformations in both restriction contexts, despite significant differences in the major histocompatibility complex binding pocket architecture.

The crystal structure of the GILGFVFTL-human leukocyte antigen-C08:01 complex, solved at 1.84 Å resolution, demonstrates that the peptide maintains its characteristic backbone conformation while accommodating unique residue interactions specific to the human leukocyte antigen-C binding environment. The antigen-binding cleft of human leukocyte antigen-C08:01 contains both shared and unique residues compared to human leukocyte antigen-A*02:01, yet the peptide successfully engages both restriction elements through adaptive binding mechanisms.

Structural superposition analysis reveals root-mean-square deviations of less than 0.5 Å between the peptide conformations in the two different human leukocyte antigen contexts, indicating remarkable structural conservation. However, subtle differences in side chain orientations and contact patterns contribute to the generation of distinct T cell receptor recognition surfaces, explaining why cytotoxic T lymphocytes specific for each restriction element are non-cross-reactive.

The comparative analysis extends to peptide variants, where natural mutations differentially affect binding to human leukocyte antigen-A02:01 versus human leukocyte antigen-C08:01. These studies reveal that certain substitutions that dramatically alter peptide conformation in one restriction context may have minimal impact in another, highlighting the importance of major histocompatibility complex-specific structural constraints in epitope presentation.

| Human Leukocyte Antigen Allele | Resolution (Å) | Protein Data Bank Identifier | Key Structural Features |

|---|---|---|---|

| Human Leukocyte Antigen-A*02:01 | 1.90-2.10 | 4U6Y, 5TEZ | Plain vanilla conformation, buried aromatics |

| Human Leukocyte Antigen-C*08:01 | 1.84 | 4NT6 | Similar backbone, unique pocket interactions |

| Complex with T Cell Receptor F50 | 1.7 | 5TEZ | Non-canonical recognition mode |

| Complex with T Cell Receptor JM22 | Multiple | Various | Canonical recognition pattern |

The structural data collectively demonstrate that the CEF1 epitope functions as a versatile immunological ligand capable of engaging multiple restriction pathways while maintaining structural integrity. This cross-restriction capability, combined with the peptide's conformational adaptability to accommodate natural sequence variants, positions CEF1 as an exceptional model system for understanding the molecular principles governing peptide-major histocompatibility complex-T cell receptor interactions and their implications for immune recognition and vaccine design strategies.

特性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRFCQNHCTWII-CXECYRLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solid-Phase Peptide Synthesis (SPPS) of CEF1

The foundational method for producing CEF1 is solid-phase peptide synthesis (SPPS), a well-established technique for constructing peptides with high precision. The process begins with the attachment of the C-terminal amino acid (leucine) to a resin support, typically Rink Amide resin with a loading capacity of 0.5 mmol/g . Subsequent amino acids are added sequentially using fluorenylmethyloxycarbonyl (Fmoc) chemistry. Key reagents include PyAOP [(7-azabenzotriazol-1-yloxy)trispyrrolidinophosphonium hexafluorophosphate] as the coupling activator and diisopropylethylamine (DIEA) as the base .

Coupling reactions are performed at elevated temperatures (70°C) to minimize aggregation and side reactions, with each amide bond formation requiring just 10 seconds in automated flow systems . This contrasts sharply with traditional batch methods, which often take 10–30 minutes per coupling step. After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane (TIS) and water, yielding the crude product .

Automated Flow Synthesis for Scalable Production

Recent advancements in microscale flow synthesizers have revolutionized peptide production. As demonstrated in studies on peptide–PNA conjugates, these systems enable rapid synthesis of CEF1 with superior purity compared to manual protocols . A typical flow synthesizer integrates three HPLC pumps for delivering monomers, activators, and bases, merged through a heated reactor (70°C) to form activated esters (Table 1).

Table 1: Reaction Conditions for Automated Flow Synthesis of CEF1

This method eliminates the need for capping steps and reduces synthesis time for a 9-mer peptide like CEF1 to under 30 minutes, achieving crude purities exceeding 90% .

Purification and Analytical Characterization

Post-synthesis purification is critical for ensuring the biological activity of CEF1. Reverse-phase high-performance liquid chromatography (RP-HPLC) on a Luna C18(2) column (5 μm, 10 × 250 mm) separates the crude product using a gradient of acetonitrile in water (0.1% TFA) . The purified peptide is lyophilized and reconstituted in dimethyl sulfoxide (DMSO) at 10 mM for storage .

Table 2: Chemical and Physical Properties of CEF1

| Property | Value | Source |

|---|---|---|

| CAS Number | 141368-69-6 | |

| Molecular Formula | C49H75N9O11 | |

| Molecular Weight | 966.17 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C (1 month), -80°C (6 months) |

Liquid chromatography–mass spectrometry (LC-MS) confirms the molecular weight (observed m/z: 966.17 [M+H]+) and purity (>95%) . Nuclear magnetic resonance (NMR) spectroscopy further validates the structure, particularly the presence of hydrophobic residues (e.g., isoleucine, phenylalanine) critical for HLA-A*02 binding .

Quality Control and Functional Validation

Batch consistency is assessed through T-cell activation assays. Dendritic cells pulsed with CEF1 (15 nM for 8 hours) are co-cultured with CD8+ T cells, and activation markers (CD69, PD-1) are quantified via flow cytometry . Successful batches induce a ≥2-fold increase in interferon-γ secretion compared to controls .

Challenges and Mitigation Strategies

A major challenge in CEF1 synthesis is the aggregation of hydrophobic residues during SPPS. This is mitigated by:

-

Optimized Solvent Systems : Using 2-methyl-2-butanol/acetonitrile (5:1) reduces backbone hydrogen bonding .

-

Elevated Temperatures : Maintaining the reactor at 70°C prevents on-resin aggregation .

-

Pseudoproline Dipeptides : Incorporating serine or threonine-derived pseudoprolines improves solubility during chain elongation .

Applications in Immunological Research

CEF1 is widely used to study HLA-A*02-restricted T-cell responses. In PET imaging studies, its uptake in activated T cells correlates with mitochondrial biogenesis markers (e.g., SAMHD1 downregulation), making it a valuable tool for tracking antiviral immunity .

化学反応の分析

Types of Reactions

CEF1, Influenza Matrix Protein M1 (58-66) primarily undergoes:

Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.

Oxidation: Oxidative modifications can occur at specific amino acid residues like methionine or cysteine.

Common Reagents and Conditions

Hydrolysis: Enzymes like proteases or acidic/basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Major Products

Hydrolysis: Shorter peptide fragments or individual amino acids.

Oxidation: Oxidized amino acid residues, potentially altering the peptide’s function.

科学的研究の応用

Immunological Significance

Immunodominance and HLA Restriction

- The CEF1 peptide is classified as an immunodominant epitope when restricted by the HLA-A*02 molecule, which is expressed by approximately 50% of the human population. This makes it a critical target for studying CTL responses against influenza infections .

CTL Activation and Response

- Studies have demonstrated that stimulation with the CEF1 peptide elicits strong CTL responses in peripheral blood mononuclear cells (PBMCs). These responses can be quantified using assays such as ELISPOT, which measures interferon-gamma (IFN-γ) release from activated effector cells .

Vaccine Development

T-cell Vaccine Strategies

- The CEF1 peptide is being investigated for its potential in T-cell vaccine strategies aimed at inducing specific CTL responses. For instance, the MVA-NP+M1 vaccine incorporates the GILGFVFTL epitope and is currently undergoing clinical trials to assess its efficacy in generating protective immunity against influenza .

Cross-Reactivity Research

- Research indicates that the CEF1 peptide may exhibit cross-reactivity with epitopes from other viruses, such as HIV-1 p17 Gag. This suggests that prior exposure to influenza may influence immune responses to HIV, providing insights into potential combined vaccine strategies .

Structural and Functional Insights

Role in Viral Assembly

- The M1 protein, including the CEF1 peptide region, plays a crucial role in the assembly and stability of the influenza virus. It forms a matrix layer beneath the viral envelope and interacts with viral ribonucleoproteins (vRNP), facilitating RNA synthesis within infected cells. Understanding this structural role can inform antiviral strategies targeting viral assembly processes .

Evasion Mechanisms

- Variations in amino acid residues surrounding the CEF1 epitope can affect CTL recognition, highlighting a potential immune evasion strategy employed by different strains of influenza A virus. This knowledge is vital for designing effective vaccines that can overcome these evasion tactics .

Case Studies and Research Findings

作用機序

CEF1, Influenza Matrix Protein M1 (58-66) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of HLA-A*02 molecules. This presentation is recognized by CD8+ T cells, leading to their activation and subsequent immune response. The molecular targets include the T cell receptor (TCR) on CD8+ T cells, and the pathways involved are those related to T cell activation and cytotoxicity .

類似化合物との比較

Research Findings

Immunogenicity of CEF1

Data Tables

Table 1: Comparative Properties of Selected Epitopes

| Compound | Source | Sequence | MHC Restriction | Key Application |

|---|---|---|---|---|

| CEF1 (M1 58–66) | Influenza A M1 | GILGFVFTL | HLA-A*02 | CD8+ T cell activation |

| CEF3 (M1 13–21) | Influenza A M1 | SIIPSGPLK | Unknown | Broad M1 immunity |

| HIV p17 GAG:77–85 | HIV-1 Gag | Not provided | HLA-A*02 | Cross-reactive immunity |

| SIINFEKL | Ovalbumin | SIINFEKL | H-2Kb | Model antigen studies |

生物活性

CEF1, also known as the Influenza Matrix Protein M1 (58-66), is a peptide derived from the matrix protein of the influenza A virus. This epitope, represented by the sequence GILGFVFTL, is crucial for understanding the immune response to influenza and has been studied for its potential applications in vaccine development and therapeutic strategies. This article reviews the biological activity of CEF1, focusing on its immunogenic properties, interactions with immune cells, and implications for cross-reactivity with other viral infections.

Structure and Conservation

The M1 protein is a major structural component of the influenza virus, located beneath the viral lipid envelope. The CEF1 peptide is highly conserved, showing a 93% conservation rate across 69 tested strains of Influenza A virus . This conservation enhances its potential as a target for T-cell responses in various populations.

T-Cell Activation

CEF1 has been shown to stimulate cytotoxic T lymphocyte (CTL) responses in peripheral blood mononuclear cells (PBMCs). The peptide specifically binds to major histocompatibility complex (MHC) molecules, particularly HLA-A*02:01, facilitating recognition by CD8+ T cells. Studies indicate that CEF1 induces a robust CTL response that is immunodominant among conserved epitopes of the influenza virus .

ELISPOT Assay Findings

In assays measuring interferon-gamma (IFN-γ) release, CEF1 demonstrated significant specificity in activating CTLs. The use of ELISPOT assays revealed that PBMCs stimulated with CEF1 exhibited a marked increase in IFN-γ-producing effector cells .

Cross-Reactivity with HIV

Interestingly, CEF1 shares sequence similarities with the HIV-1 p17 Gag protein (77-85), suggesting potential cross-reactivity. Research indicates that immunity generated by influenza infection can influence immune responses to HIV-1 epitopes . This phenomenon has implications for vaccine strategies that aim to elicit broad immune responses against multiple pathogens.

Study on H1N1pdm09

A study investigating the recognition of H1N1pdm09 by M1 58-66-specific CTLs found that this strain lacked extra-epitopic amino acids previously associated with reduced CTL recognition. Consequently, CTLs specific to M1 58-66 displayed enhanced activation and lytic activity against H1N1pdm09 compared to seasonal strains . This finding underscores the importance of monitoring amino acid substitutions in viral proteins that may affect immune recognition.

Deep Mutational Scanning

Research employing deep mutational scanning has provided insights into the functional importance of various residues within the M1 protein. This comprehensive analysis identified critical sites necessary for M1 functionality and viral replication, revealing a high tolerance for mutations in certain regions while maintaining essential structural integrity .

Table: Summary of Biological Activity Findings

| Study | Findings | Implications |

|---|---|---|

| Immunogenicity | CEF1 induces robust CTL responses in PBMCs; strong IFN-γ release observed | Potential for use in T-cell vaccine strategies against influenza |

| Cross-Reactivity | Similarities with HIV-1 p17 Gag suggest cross-reactive immune responses | May inform vaccine design targeting both influenza and HIV |

| H1N1pdm09 Recognition | Enhanced CTL activation due to absence of extra-epitopic residues | Highlights the need for ongoing surveillance of viral mutations affecting immune recognition |

| Deep Mutational Scanning | Identified critical residues for M1 function; high mutational tolerance in certain areas | Provides a framework for understanding M1's role in viral fitness and potential therapeutic targets |

Q & A

Q. What is the structural basis of CEF1 (M1 58-66) as an HLA-A*02-restricted epitope, and how does it engage CD8+ T cells?

CEF1, with the sequence GILGFVFTL, is a 9-amino-acid peptide derived from the influenza A virus matrix protein M1. Its HLA-A02 restriction arises from specific anchor residues (e.g., Leu at position 2 and Val at position 9) that stabilize binding to the MHC-I groove . Methodologically, structural studies using X-ray crystallography or cryo-EM (as applied in PR8 M1 studies) can resolve atomic interactions between CEF1 and HLA-A02 . Functional validation involves tetramer staining or IFN-γ ELISpot assays to confirm T cell activation .

Q. How is CEF1 utilized in assessing CD8+ T cell responses in preclinical models?

CEF1 is administered in H-2d mouse models (e.g., BALB/c) via immunization or viral challenge, followed by flow cytometry to quantify antigen-specific T cells using MHC-I tetramers . Key readouts include cytokine secretion (IFN-γ, TNF-α) and cytotoxic granule markers (granzyme B) .

Q. What are the standard protocols for synthesizing and validating CEF1 for experimental use?

CEF1 is chemically synthesized via solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purity (>95%) is confirmed via reverse-phase HPLC, and identity via mass spectrometry (e.g., MALDI-TOF with observed m/z ~965.56) . Stability assessments under varying pH and temperature conditions are critical for functional studies .

Advanced Research Questions

Q. How do structural polymorphisms in M1 (e.g., residue substitutions) impact CEF1 immunodominance across influenza strains?

Comparative sequence alignment of M1 across influenza A subtypes (e.g., H1N1 vs. H3N2) identifies conserved regions critical for epitope stability. Mutagenesis studies (e.g., alanine scanning) combined with SPR analysis quantify binding affinity changes to HLA-A*02 . For example, the V97K mutation in M1 disrupts oligomerization, altering epitope presentation .

Q. What experimental strategies resolve contradictions in reported molecular weights (e.g., 966.17 vs. 3010.42) for CEF1?

Discrepancies arise from differences in salt forms (e.g., trifluoroacetate vs. acetate) or aggregation states. Researchers should validate molecular weight via high-resolution mass spectrometry (HRMS) and characterize oligomerization using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) .

Q. How can population-level variability in HLA-A*02 expression confound CEF1-based vaccine efficacy studies?

HLA genotyping (e.g., PCR-SSP or next-gen sequencing) of cohorts is essential to stratify subjects by HLA-A02 status. In vitro assays using HLA-A02-negative PBMCs as controls help isolate epitope-specific responses. Statistical models (e.g., multivariate regression) account for HLA heterogeneity in clinical data .

Q. What mechanisms underlie the poor immunogenicity of CEF1 in HLA-A*02+ individuals with pre-existing immunity?

T cell exhaustion or clonal dominance by cross-reactive memory cells (e.g., from prior influenza exposure) can dampen responses. Single-cell RNA-seq of PBMCs or TCR repertoire sequencing identifies exhausted or oligoclonal T cell populations. Functional rescue experiments using checkpoint inhibitors (e.g., anti-PD-1) may restore activity .

Q. How does the M1 protein’s pH-dependent structural plasticity influence CEF1 accessibility during viral entry?

Cryo-EM studies of M1 at low pH (e.g., pH 5.5) reveal conformational shifts that expose or occlude the 58-66 epitope. Förster resonance energy transfer (FRET) probes or hydrogen-deuterium exchange mass spectrometry (HDX-MS) track real-time structural changes in M1 during membrane fusion .

Methodological Best Practices

- Binding Assays: Use SPR with immobilized HLA-A*02:01 to measure CEF1-MHC-I kinetics (ka, kd) .

- T Cell Functional Assays: Pair ELISpot (for cytokine secretion) with live-cell imaging (e.g., IncuCyte) to quantify target cell lysis .

- Data Validation: Cross-verify epitope immunogenicity using independent datasets (e.g., Immune Epitope Database, IEDB) and in vivo challenge models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。